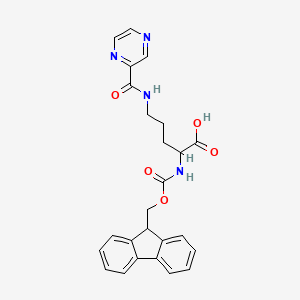
N-Fmoc-N5-(pyrazine-2-carbonyl)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Orn(Pyrazic)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in peptide synthesis as a protecting group for the amino function. The compound Fmoc-Orn(Pyrazic)-OH specifically features an ornithine residue with a pyrazine moiety, making it a unique building block for the synthesis of peptides and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Orn(Pyrazic)-OH typically involves the following steps:
Protection of the Ornithine Residue: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced through a coupling reaction with a pyrazine derivative. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of Fmoc-Orn(Pyrazic)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are commonly employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality Fmoc-Orn(Pyrazic)-OH suitable for various applications.
化学反应分析
Types of Reactions
Fmoc-Orn(Pyrazic)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of ornithine.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Substitution Reactions: The pyrazine moiety can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: EDC and HOBt are frequently used as coupling reagents to facilitate amide bond formation.
Substitution: Various nucleophiles can be used to introduce new functional groups onto the pyrazine ring.
Major Products Formed
The major products formed from these reactions include deprotected ornithine derivatives, peptide fragments, and functionalized pyrazine-containing compounds.
科学研究应用
Chemistry
In chemistry, Fmoc-Orn(Pyrazic)-OH is used as a building block for the synthesis of complex peptides and proteins
Biology
In biological research, Fmoc-Orn(Pyrazic)-OH is employed in the study of protein-protein interactions and enzyme-substrate relationships. The pyrazine moiety can serve as a probe for investigating the binding sites and mechanisms of various biomolecules.
Medicine
In medicine, Fmoc-Orn(Pyrazic)-OH is explored for its potential therapeutic applications. Peptides containing this compound have shown promise in drug delivery systems, where the pyrazine group can improve the targeting and release of therapeutic agents.
Industry
In the industrial sector, Fmoc-Orn(Pyrazic)-OH is used in the production of bioactive peptides and materials. Its incorporation into peptide-based hydrogels and scaffolds has applications in tissue engineering and regenerative medicine.
作用机制
The mechanism of action of Fmoc-Orn(Pyrazic)-OH involves its ability to participate in peptide bond formation and self-assembly processes. The Fmoc group protects the amino function during synthesis, while the pyrazine moiety can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of stable peptide structures and enhance their biological activity.
相似化合物的比较
Similar Compounds
Fmoc-Orn(Boc)-OH: Contains a Boc (tert-butyloxycarbonyl) protecting group instead of the pyrazine moiety.
Fmoc-Lys(Pyrazic)-OH: Similar structure but with a lysine residue instead of ornithine.
Fmoc-Orn(Trt)-OH: Features a trityl (Trt) protecting group instead of the pyrazine moiety.
Uniqueness
Fmoc-Orn(Pyrazic)-OH is unique due to the presence of the pyrazine moiety, which imparts distinct chemical and biological properties. The pyrazine group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable tool in peptide synthesis and biomedical research.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGWLRHVNNSPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


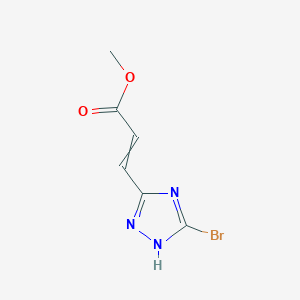

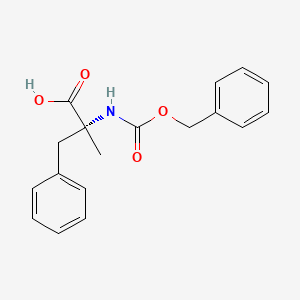
![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)

![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
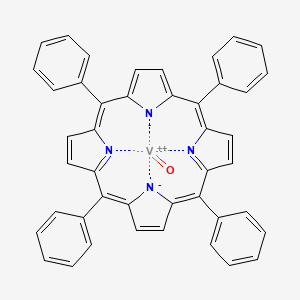
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
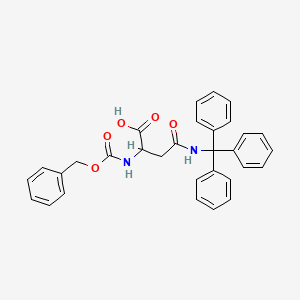
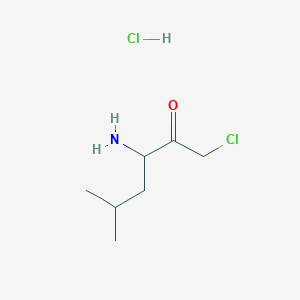
![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
